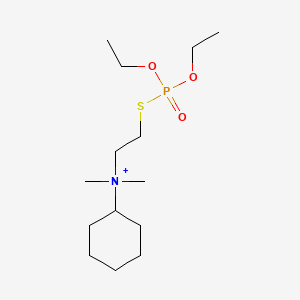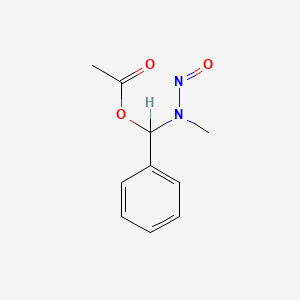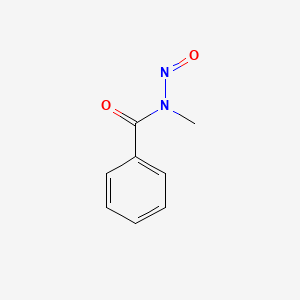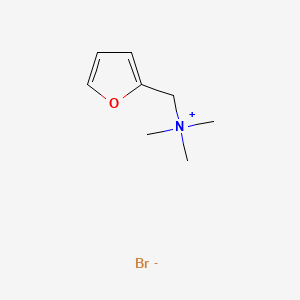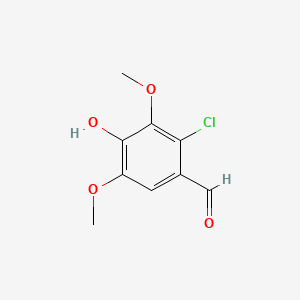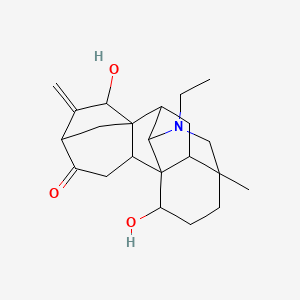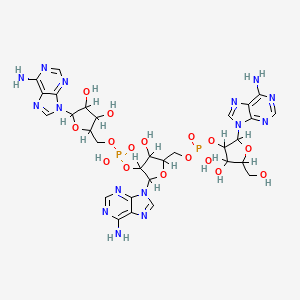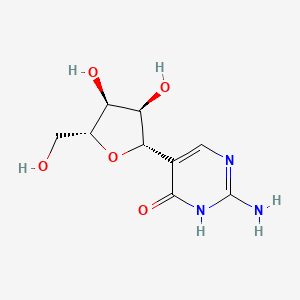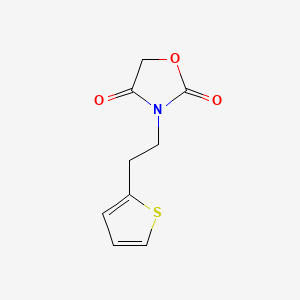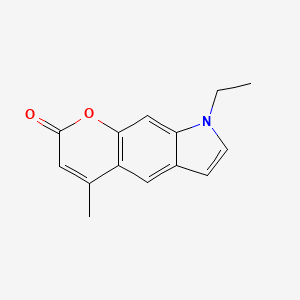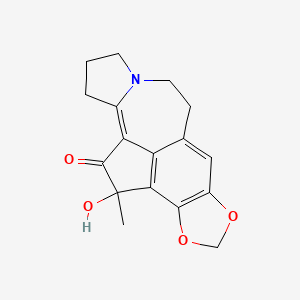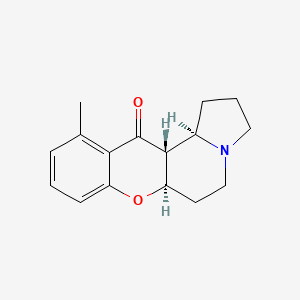
(+)-Elaeocarpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Elaeocarpine is a member of chromones.
Scientific Research Applications
Alkaloids and Opioid Receptor Binding
The Elaeocarpus genus, including species like Elaeocarpus fuscoides and Elaeocarpus habbemensis, has been studied for its indolizidine alkaloids, such as elaeocarpenine and elaeocarpine. These compounds have demonstrated binding affinity to human delta-opioid receptors, suggesting potential pharmacological applications (Katavic, Venables, Rali, & Carroll, 2007).
Inhibition of Butyrylcholinesterase
Research on Elaeocarpus angustifolius has uncovered several new alkaloids, including variants of elaeocarpine. Some of these compounds, like elaeocarpine trifluoroacetate, have shown weak inhibitory activities against butyrylcholinesterase, which could have implications for treating diseases like Alzheimer's (Hong et al., 2019).
Medicinal Uses in Traditional Systems
Elaeocarpus ganitrus, also containing (+)-elaeocarpine, has been used in Ayurveda and other traditional medical systems. It's used for treating conditions like hypertension, anxiety, epilepsy, and migraine. Scientific research has supported some of these uses, highlighting the potential of elaeocarpine and related alkaloids in medicine (Rashmi & Amrinder, 2014).
Anti-inflammatory and Antioxidant Properties
Elaeocarpus sphaericus, another species in the Elaeocarpus genus, has been examined for its pharmacological activity. Its fruits, containing various compounds including elaeocarpine, have shown significant anti-inflammatory and antioxidant properties in studies, suggesting their therapeutic potential (Singh, Acharya, & Bhattacharya, 2000).
Anxiolytic Effects
Elaeocarpus sphaericus fruits, also containing elaeocarpine, have been tested for their anxiolytic effects using models like the elevated plus-maze in mice. The results validate traditional uses of the plant in managing anxiety, indicating a potential area for further pharmacological exploration (Gagan et al., 2010).
properties
Product Name |
(+)-Elaeocarpine |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(6aR,12aR,12bR)-11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3/t11-,13-,15-/m1/s1 |
InChI Key |
DXTYYNIKCKARPP-UXIGCNINSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)O[C@@H]3CCN4CCC[C@@H]4[C@H]3C2=O |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



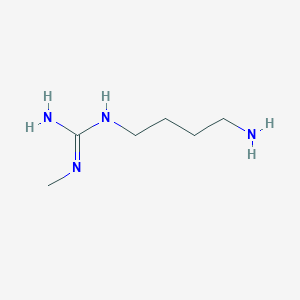
![(2R)-2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2S,7S,8R,9S)-7-Hydroxy-2-[(5S)-5-[(2R,3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1195439.png)
